molecular formula C23H21NO6 B4669992 ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B4669992
M. Wt: 407.4 g/mol
InChI Key: LBQUVJOFCLCLSG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired pyranochromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or slowed tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 2-amino-4-(2-ethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-3-27-15-11-7-5-9-13(15)17-18-20(30-21(24)19(17)22(25)28-4-2)14-10-6-8-12-16(14)29-23(18)26/h5-12,17H,3-4,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQUVJOFCLCLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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